7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one

Catalog No.
S2648431
CAS No.
370582-94-8
M.F
C16H12O5
M. Wt
284.267
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one

CAS Number

370582-94-8

Product Name

7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one

IUPAC Name

7,8-dihydroxy-4-(4-methoxyphenyl)chromen-2-one

Molecular Formula

C16H12O5

Molecular Weight

284.267

InChI

InChI=1S/C16H12O5/c1-20-10-4-2-9(3-5-10)12-8-14(18)21-16-11(12)6-7-13(17)15(16)19/h2-8,17,19H,1H3

InChI Key

YSMHBLKPFCNMPE-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3O)O

Solubility

not available

Organic and Pharmaceutical Chemistry

Fluorescent Probes

Cancer Research

Synthesis of Coumarin-Triazole Derivatives

Fluorescent Probes and Dyes

Clinical Medicine

7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one, also known as a neoflavone derivative, features a chromenone structure characterized by two hydroxyl groups at positions 7 and 8, and a methoxy group attached to a phenyl ring at position 4. The chemical formula for this compound is C16H12O5, and it has a molecular weight of approximately 284.26 g/mol . This compound is part of a broader class of organic compounds known as flavonoids, which are widely recognized for their diverse biological activities.

  • Antioxidant activity: The hydroxyl groups and the conjugated system could contribute to free radical scavenging properties [].
  • Anti-inflammatory activity: Isoscutellarein might modulate inflammatory pathways similar to other chromones [].
  • Enzyme inhibition: The structure could allow interaction with specific enzymes, potentially influencing cellular processes [].
Typical of flavonoids and chromenones. Notably, it can undergo:

  • Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones.
  • Methylation: The hydroxyl groups may react with methylating agents to produce methoxy derivatives.
  • Condensation Reactions: It can react with aldehydes or ketones under acidic conditions to form larger polyphenolic structures.

These reactions are significant in synthetic chemistry and may lead to derivatives with enhanced biological activity .

7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one exhibits several notable biological activities:

  • Antioxidant Activity: This compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress .
  • Anticancer Properties: Preliminary studies indicate potential cytotoxic effects against various cancer cell lines, suggesting its role in cancer therapy .
  • Enzyme Inhibition: It acts as an inhibitor of enzymes such as acetylcholinesterase, which is relevant for neuroprotective strategies .

These activities highlight the therapeutic potential of this compound in various health conditions.

Several methods have been developed for the synthesis of 7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one:

  • Condensation Reactions: Utilizing starting materials like salicylaldehyde and appropriate phenolic compounds under acidic conditions.
  • Cyclization Techniques: Employing cyclization reactions involving substituted phenols and α,β-unsaturated carbonyl compounds.
  • Multi-step Synthesis: Combining various synthetic steps including oxidation and methylation to achieve the desired structure efficiently .

These methods allow for the production of the compound with varying yields and purity levels.

The applications of 7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one span multiple fields:

  • Pharmaceuticals: Its antioxidant and anticancer properties make it a candidate for drug development targeting oxidative stress-related diseases and cancer.
  • Cosmetics: Due to its antioxidant capabilities, it is explored for use in skincare formulations aimed at reducing skin aging.
  • Food Industry: As a natural antioxidant, it may be used in food preservation to enhance shelf life and maintain quality .

Several compounds share structural similarities with 7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
7,8-DihydroxycoumarinHydroxyl groups at positions 7 and 8Lacks methoxy substitution; primarily studied for anticoagulant properties.
6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-oneTwo additional methoxy groups at positions 5 and 8Enhanced lipophilicity; potential applications in drug delivery systems.
7-HydroxyflavoneHydroxyl group at position 7Simpler structure; well-studied for anti-inflammatory effects.

The uniqueness of 7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one lies in its specific substitution pattern that enhances its biological activity while maintaining structural integrity typical of flavonoids.

XLogP3

2.3

Dates

Modify: 2023-08-16

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